molecular formula C13H10BrN3O B2613247 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 860789-82-8

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2613247
CAS No.: 860789-82-8
M. Wt: 304.147
InChI Key: DOTNPORCTHAWSP-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with DNA or RNA, affecting transcription and translation processes .

Comparison with Similar Compounds

  • 6-Bromo-2-phenylimidazo[1,2-a]pyrimidine
  • 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine

Comparison: 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNPORCTHAWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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